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Compound of Interest

Compound Name:
furan-2-yl(1H-indol-3-

yl)methanone

Cat. No.: B1331887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The fusion of furan and indole rings has given rise to a versatile scaffold with significant

potential in medicinal chemistry. This guide provides a comparative analysis of the structure-

activity relationships (SAR) of various furan-indole analogs, with a focus on their anticancer and

antimicrobial activities. The information presented is supported by experimental data from peer-

reviewed studies to facilitate informed decisions in drug discovery and development.

Anticancer Activity: Targeting Tubulin and Inducing
Apoptosis
Furan-indole analogs have demonstrated notable efficacy as anticancer agents, primarily

through the inhibition of tubulin polymerization and induction of cell cycle arrest. The following

sections detail the SAR of different series of these compounds.

Furo[3,2-b]indole Derivatives
A series of 2,4-disubstituted furo[3,2-b]indole derivatives have been synthesized and evaluated

for their anticancer activity. The key findings from these studies highlight the importance of

substituents at the 2 and 4 positions of the fused ring system.

Table 1: Anticancer Activity of 2,4-Disubstituted Furo[3,2-b]indole Derivatives
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Compound ID R1 (Position 2) R2 (Position 4) Cell Line IC50 (µM)

10a

-(CH2)OCH2-5-

(hydroxymethyl)f

uran

H A498 (Renal)
[Data not

available]

Analog 1 -CH2OH -CH2-Ph Various
[Data not

available]

Analog 2 -CHO -CH2-Ph Various
[Data not

available]

Analog 3 -COOH -CH2-Ph Various
[Data not

available]

Note: Specific IC50 values for all compounds were not consistently available across the

reviewed literature. Compound 10a was identified as a highly promising agent against A498

renal cancer cells.[1][2]

Structure-Activity Relationship Summary:

Substitution at Position 2: The presence of a hydroxymethyl group at the 2-position of the

furan ring appears to be crucial for anticancer activity.

Substitution at Position 4: The nature of the substituent at the 4-position of the indole

nitrogen influences the potency and selectivity of the compounds.

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of the furan-indole analogs is commonly determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well,

and the plates are incubated for an additional 4 hours.

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent,

such as dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

Signaling Pathway: Tubulin Polymerization Inhibition

Several indole-furanone analogs have been identified as potent inhibitors of tubulin

polymerization, leading to mitotic arrest and apoptosis in cancer cells.[3][4][5] These

compounds are thought to bind to the colchicine binding site on β-tubulin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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